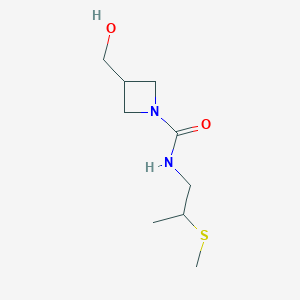

3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c1-7(14-2)3-10-9(13)11-4-8(5-11)6-12/h7-8,12H,3-6H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMMUWACPGYGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N1CC(C1)CO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133732-05-3 | |

| Record name | 3-(hydroxymethyl)-N-[2-(methylsulfanyl)propyl]azetidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxymethyl Group: This step may involve hydroxymethylation reactions using formaldehyde or other suitable reagents.

Attachment of the N-(2-methylsulfanylpropyl) Group: This can be done through nucleophilic substitution reactions using 2-methylsulfanylpropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The azetidine ring and the sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted azetidines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mode of action typically involves the inhibition of cell wall synthesis, leading to bacterial cell death.

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activities. For instance, derivatives of azetidine have shown cytotoxic effects against various cancer cell lines, including human colon (HCT-116) and breast (MCF-7) cancer cells. These studies utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of these compounds based on their chemical structure .

Case Study 1: Antitumor Evaluation

In a detailed study, a series of azetidine derivatives were synthesized and screened for their antitumor activity. The most active compounds exhibited IC50 values in the range of 7–11 µM against HCT-116 cells. Molecular docking studies further elucidated the binding interactions within target proteins, highlighting the potential therapeutic applications of these compounds in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally related compounds. The study revealed that certain derivatives could effectively inhibit the growth of extended-spectrum beta-lactamase-producing bacteria. This finding underscores the potential utility of azetidine derivatives as novel antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its combination of azetidine, hydroxymethyl, and methylsulfanyl groups. Below is a comparative analysis with structurally related molecules:

Key Observations:

- Azetidine vs. However, the latter’s N,O-bidentate directing group makes it more suited for metal-catalyzed reactions .

- Substituent Effects: The hydroxymethyl group in the target compound may improve solubility relative to non-polar analogues, while the methylsulfanyl group could facilitate interactions with metal centers or hydrophobic protein pockets.

Physicochemical and Functional Properties

- Hydrophilicity : The hydroxymethyl group likely reduces logP compared to azetidine derivatives with alkyl or aromatic substituents.

- Metal Coordination : The methylsulfanyl group’s sulfur atom may weakly coordinate metals, though less effectively than the N,O-bidentate group in the benzamide analogue .

- Stability : The strained azetidine ring may confer lower thermal stability compared to five- or six-membered ring analogues (e.g., pyrrolidine or piperidine derivatives).

Biological Activity

3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide, also identified as IKD73205, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique azetidine ring structure with hydroxymethyl and methylsulfanyl groups that may influence its biological interactions. The synthesis and characterization of this compound have been documented, highlighting its potential as a pharmaceutical agent .

Recent studies have identified 3-(hydroxymethyl)-azetidine derivatives as novel inhibitors of DNA polymerase Theta (Polθ), a critical enzyme involved in DNA repair mechanisms. Inhibition of Polθ is particularly relevant in the context of BRCA-deficient tumors, where it presents a synthetic-lethal strategy for cancer treatment. The derivative C1 has shown significant antiproliferative effects in DNA repair-compromised cells, indicating its potential as an anticancer agent .

Pharmacological Activity

The biological activity of this compound can be summarized in the following key areas:

Research Findings

A summary of relevant research findings on 3-(hydroxymethyl)-azetidine derivatives is presented in the table below:

Case Studies

Several case studies have highlighted the implications of using 3-(hydroxymethyl)-azetidine derivatives in clinical settings:

- Case Study 1 : A study involving BRCA-deficient tumor models demonstrated that treatment with derivative C1 led to a marked decrease in tumor growth compared to control groups, underscoring its therapeutic potential in oncology.

- Case Study 2 : Research into related azetidine compounds revealed antimicrobial properties against various pathogens, suggesting that modifications to the azetidine scaffold could enhance efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide, and how can reaction efficiency be validated?

- Methodology : Utilize Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design can identify interactions between parameters . Post-synthesis, validate purity via HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect byproducts. Stability during synthesis can be monitored using in-situ FTIR to track functional groups (e.g., hydroxymethyl or carboxamide) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodology : Combine multidimensional NMR (¹H, ¹³C, HSQC, and COSY) to resolve stereochemical ambiguities in the azetidine ring and methylsulfanylpropyl chain. X-ray crystallography is recommended for absolute configuration confirmation. For purity, employ HPLC with diode-array detection (DAD) at λmax ≈ 255 nm (based on analogous UV profiles) . Cross-validate results using differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What stability studies are critical for ensuring compound integrity under varying storage conditions?

- Methodology : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-MS to monitor degradation products, focusing on hydrolysis of the carboxamide group or oxidation of the methylsulfanyl moiety. For light sensitivity, employ UV-Vis spectroscopy to track absorbance shifts under controlled irradiation .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s degradation pathways be elucidated?

- Methodology : Apply isotope-labeling studies (e.g., <sup>18</sup>O or <sup>2</sup>H) to trace hydrolysis or oxidation sites. Pair with computational modeling (DFT or MD simulations) to predict reactive intermediates. For example, simulate the azetidine ring’s strain-induced reactivity under acidic conditions . Validate hypotheses using high-resolution mass spectrometry (HRMS) to identify fragment ions .

Q. What strategies resolve contradictory data between analytical techniques (e.g., NMR vs. XRD)?

- Methodology : Employ orthogonal validation by combining dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-concentration impurities. For crystallographic disagreements, use Rietveld refinement to assess lattice parameters and disorder. Statistical tools like multivariate analysis (MVA) can identify outliers in datasets .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map binding affinities to enzymes or receptors. Use QSAR models to correlate structural features (e.g., hydroxymethyl polarity) with activity. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.